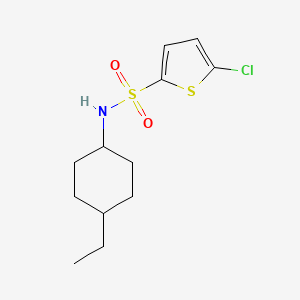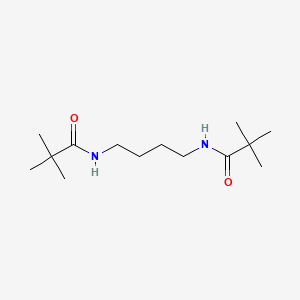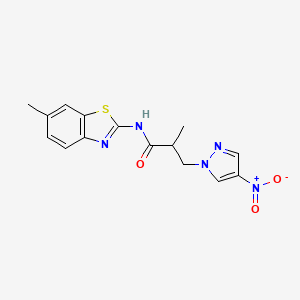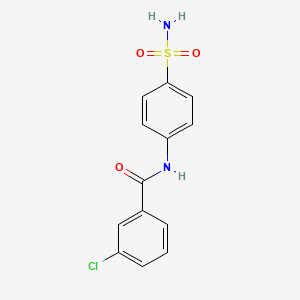
5-chloro-N-(4-ethylcyclohexyl)thiophene-2-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-chloro-N-(4-ethylcyclohexyl)thiophene-2-sulfonamide is a compound that belongs to the class of thiophene-based sulfonamides. Thiophene derivatives are known for their wide range of biological activities and applications in various fields, including medicinal chemistry, materials science, and industrial chemistry . The presence of the sulfonamide group in this compound enhances its potential as a therapeutic agent, particularly as an inhibitor of carbonic anhydrase enzymes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-N-(4-ethylcyclohexyl)thiophene-2-sulfonamide typically involves the reaction of 5-chlorothiophene-2-sulfonyl chloride with 4-ethylcyclohexylamine . The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
5-chloro-N-(4-ethylcyclohexyl)thiophene-2-sulfonamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The sulfonamide group can be reduced to the corresponding amine.
Substitution: The chlorine atom on the thiophene ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the corresponding amine.
Substitution: Formation of substituted thiophene derivatives.
Scientific Research Applications
5-chloro-N-(4-ethylcyclohexyl)thiophene-2-sulfonamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 5-chloro-N-(4-ethylcyclohexyl)thiophene-2-sulfonamide involves its interaction with specific molecular targets, such as carbonic anhydrase enzymes. The sulfonamide group binds to the active site of the enzyme, inhibiting its activity and thereby affecting various physiological processes. This inhibition can lead to therapeutic effects, such as reducing intraocular pressure in glaucoma or inhibiting the growth of cancer cells .
Comparison with Similar Compounds
Similar Compounds
5-chloro-N-(4-sulfamoylbenzyl) salicylamide: Another thiophene-based sulfonamide with potential anticancer activity.
5-chlorothiophene-2-sulfonyl chloride: A precursor used in the synthesis of various thiophene-based sulfonamides.
3-acetyl-5-chloro-N-(3-methoxypropyl)thiophene-2-sulfonamide: A related compound with similar structural features.
Uniqueness
5-chloro-N-(4-ethylcyclohexyl)thiophene-2-sulfonamide is unique due to its specific substitution pattern on the thiophene ring and the presence of the 4-ethylcyclohexyl group. This unique structure contributes to its distinct biological activities and potential therapeutic applications .
Properties
Molecular Formula |
C12H18ClNO2S2 |
|---|---|
Molecular Weight |
307.9 g/mol |
IUPAC Name |
5-chloro-N-(4-ethylcyclohexyl)thiophene-2-sulfonamide |
InChI |
InChI=1S/C12H18ClNO2S2/c1-2-9-3-5-10(6-4-9)14-18(15,16)12-8-7-11(13)17-12/h7-10,14H,2-6H2,1H3 |
InChI Key |
APJCVEWDKNHYFX-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CCC(CC1)NS(=O)(=O)C2=CC=C(S2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-ethyl-3-[(3-methylbenzyl)sulfanyl]-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazole](/img/structure/B10970415.png)
![3-{[4-(2-Phenylethyl)piperazin-1-yl]carbonyl}bicyclo[2.2.2]oct-5-ene-2-carboxylic acid](/img/structure/B10970416.png)
![2-[4-(2-Phenylpropan-2-yl)phenoxy]-1-[4-(pyrimidin-2-yl)piperazin-1-yl]propan-1-one](/img/structure/B10970418.png)
![3-chloro-N-[3-(cyclopropylcarbamoyl)-4-ethyl-5-methylthiophen-2-yl]-4-fluoro-1-benzothiophene-2-carboxamide](/img/structure/B10970434.png)
![N-{3-[(4-chlorophenyl)carbamoyl]thiophen-2-yl}-5-methyl-1,2-oxazole-3-carboxamide](/img/structure/B10970435.png)
![4-ethyl-3-(4-methoxybenzyl)-5-[(4-methylbenzyl)sulfanyl]-4H-1,2,4-triazole](/img/structure/B10970436.png)
![N-(4-{[4-(thiophen-2-ylmethyl)piperazin-1-yl]sulfonyl}phenyl)acetamide](/img/structure/B10970439.png)
![3-{[3-(Piperidin-1-ylcarbonyl)thiophen-2-yl]carbamoyl}bicyclo[2.2.2]octane-2-carboxylic acid](/img/structure/B10970444.png)
![N-(5-methyl-1,2-oxazol-3-yl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B10970451.png)
![(5Z)-2-(3-fluorophenyl)-5-[(2E)-2-methyl-3-phenylprop-2-en-1-ylidene]-3,5-dihydro-4H-imidazol-4-one](/img/structure/B10970459.png)


![2-{[5-(4-ethyl-5-methylthiophen-3-yl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1-phenylethyl)acetamide](/img/structure/B10970499.png)

